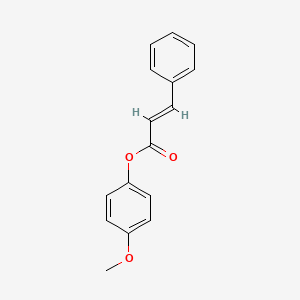

2-Propenoic acid, 3-phenyl-, 4-methoxyphenyl ester

Description

Properties

CAS No. |

22867-46-5 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(4-methoxyphenyl) 3-phenylprop-2-enoate |

InChI |

InChI=1S/C16H14O3/c1-18-14-8-10-15(11-9-14)19-16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3 |

InChI Key |

PPQWXTUHTYLFLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for 4 Methoxyphenyl Cinnamate and Its Analogs

Synthetic Routes for the Preparation of 4-Methoxycinnamic Acid Precursors

The foundation for the synthesis of 4-methoxyphenyl (B3050149) cinnamate (B1238496) lies in the efficient preparation of its carboxylic acid precursor, 4-methoxycinnamic acid. Various condensation reactions have been optimized to achieve high yields and stereoselectivity.

Verley-Doebner Modification of Knoevenagel Condensation for (E)-3-(4-Methoxyphenyl)-2-propenoic Acid Synthesis

The Knoevenagel condensation is a cornerstone reaction in the formation of α,β-unsaturated acids. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org The Doebner modification of this reaction utilizes pyridine (B92270) as the solvent and a catalytic amount of piperidine (B6355638), which often leads to the condensation being followed by decarboxylation when malonic acid is used. organic-chemistry.orgbu.edu

A further refinement, the Verley modification, substitutes piperidine with the milder catalyst β-alanine. alfa-chemistry.com This modification is particularly effective for the synthesis of (E)-3-(4-methoxyphenyl)-2-propenoic acid, also known as (E)-4-methoxycinnamic acid. The reaction proceeds by the condensation of 4-methoxybenzaldehyde (B44291) with malonic acid. The use of pyridine as a solvent is crucial as it also facilitates the decarboxylation of the intermediate benzalmalonic acid. bu.edualfa-chemistry.com The general mechanism involves the formation of an enolate from malonic acid, which then undergoes a nucleophilic attack on the carbonyl group of 4-methoxybenzaldehyde. Subsequent dehydration and decarboxylation yield the desired (E)-4-methoxycinnamic acid.

Claisen-Schmidt Condensation Approaches to Methyl p-Methoxycinnamate

The Claisen-Schmidt condensation provides another robust route to cinnamic acid derivatives. This reaction involves the base-catalyzed condensation between an aldehyde or ketone and an ester. For the synthesis of methyl p-methoxycinnamate, p-anisaldehyde (4-methoxybenzaldehyde) is reacted with methyl acetate. sci-hub.se

An improved method utilizes sodium metal and a catalytic amount of methanol (B129727) in toluene (B28343) as a co-solvent to achieve high yields of (E)-cinnamic acid derivatives. sci-hub.se This approach is economically advantageous for large-scale preparations due to the use of inexpensive reagents and mild reaction conditions. sci-hub.se Microwave-assisted Claisen-Schmidt condensation has also been explored, demonstrating a rapid and efficient method for the synthesis of related α,β-unsaturated ketones from ethyl p-methoxycinnamate precursors. researchgate.netdoaj.org

| Reagents | Conditions | Product | Yield (%) | Reference |

| p-Anisaldehyde, Methyl acetate, Sodium metal, Methanol (catalytic) | Toluene, 0-5°C to reflux | Methyl (E)-4-methoxycinnamate | 87 | sci-hub.se |

| 4-Methoxybenzaldehyde, Malonic acid, Pyridine, Piperidine (catalytic) | Reflux | (E)-4-Methoxycinnamic acid | High | bu.edu |

| 4-Methoxybenzaldehyde, Malonic acid, Pyridine, β-Alanine (catalytic) | Heat | (E)-4-Methoxycinnamic acid | High | alfa-chemistry.com |

| Ethyl p-methoxycinnamate, various ketones | Microwave irradiation | p-Methoxystyryl ketones | - | researchgate.net |

Esterification Protocols for 4-Methoxyphenyl Cinnamate Formation

Once the 4-methoxycinnamic acid precursor is obtained, the final step involves its esterification to yield 4-methoxyphenyl cinnamate. Several methods have been developed, each with its own advantages in terms of reaction conditions and substrate scope.

Steglich Esterification Mechanisms and Procedural Optimization

The Steglich esterification is a mild and efficient method for forming esters, particularly for substrates that are sensitive to acid. organic-chemistry.org The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgcmu.ac.th

The mechanism involves the activation of the carboxylic acid (4-methoxycinnamic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgresearchgate.net DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a reactive acyl-pyridinium species. This intermediate is then readily attacked by the alcohol (in this case, a substituted phenol) to form the desired ester, with the byproduct being dicyclohexylurea (DCU), which precipitates out of the reaction mixture. organic-chemistry.orgcmu.ac.thresearchgate.net This method has been successfully used to synthesize various cinnamate esters in high yields. cmu.ac.thscielo.br

| Reactants | Reagents | Product | Yield (%) | Reference |

| Cinnamic acid, Cinnamyl alcohol | Cinnamoyl chloride | Cinnamyl cinnamate | 41 | cmu.ac.th |

| Cinnamic acid, Cinnamyl alcohol | DCC, DMAP | Cinnamyl cinnamate | 98 | cmu.ac.th |

| p-Methoxycinnamic acid, 3-Methoxybenzyl alcohol | DCC, DMAP | 3-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | - | scielo.br |

Palladium-Catalyzed Heck Reaction for Cinnamate Synthesis

The Palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation, specifically for the arylation of alkenes. misuratau.edu.lytandfonline.com This reaction can be adapted for the synthesis of cinnamates by coupling an aryl halide with an acrylate (B77674) ester. To synthesize a 4-methoxyphenyl cinnamate derivative, a 4-substituted aryl halide (e.g., 4-bromoanisole) can be reacted with an appropriate acrylate ester in the presence of a palladium catalyst and a base. tandfonline.com

The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cinnamate product and regenerate the catalyst. misuratau.edu.ly While highly effective, the cost of palladium has driven research into developing more active and recyclable catalyst systems, including the use of ligandless catalysts and palladacycles. cdnsciencepub.comdiva-portal.org The Heck reaction has been successfully employed in the industrial-scale synthesis of sunscreen agents like 2-ethylhexyl p-methoxycinnamate. cdnsciencepub.com

Transesterification Processes for Alkyl 4-Methoxyphenyl Cinnamates

Transesterification is a process where one ester is converted into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com This method can be performed under either acidic or basic conditions. masterorganicchemistry.com For the synthesis of various alkyl 4-methoxyphenyl cinnamates, lipase-catalyzed transesterification has emerged as a highly efficient and environmentally friendly "green" method. nih.gov

In this process, a short-chain alkyl ester of 4-methoxycinnamic acid (e.g., the methyl or ethyl ester) is reacted with a different, often longer-chain, alcohol in the presence of an immobilized lipase (B570770), such as lipase B from Candida antarctica. nih.gov The reaction is typically carried out under solvent-free conditions and partial vacuum to remove the short-chain alcohol byproduct, driving the equilibrium towards the formation of the desired alkyl 4-methoxyphenyl cinnamate. This enzymatic approach offers high selectivity and avoids the use of harsh reagents. nih.gov The transesterification of corn oil with methanol to produce biodiesel is a large-scale industrial application of this type of reaction, sometimes utilizing novel metal complexes as catalysts. ijcce.ac.ir

Cesium Salt-Mediated Esterification Procedures and the "Cesium Effect"

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. While numerous methods exist, cesium salt-mediated procedures have gained attention due to their mild conditions and high efficacy, a phenomenon often referred to as the "cesium effect". This effect is particularly advantageous in the synthesis of esters like 4-methoxyphenyl cinnamate.

The "cesium effect" refers to the enhanced reactivity of cesium carboxylates in O-alkylation reactions compared to other alkali metal salts like sodium or potassium. umich.eduscribd.com The large ionic radius and high solubility of the cesium ion in organic solvents are key to this enhanced reactivity. researchgate.net The formation of a cesium carboxylate from a carboxylic acid, such as 4-methoxycinnamic acid, is typically achieved in situ by reacting it with cesium carbonate (Cs₂CO₃). umich.edu This cesium carboxylate is a more potent nucleophile than its sodium or potassium counterparts, readily reacting with an alkyl halide (e.g., iodoethane) via an SN2 mechanism to yield the corresponding ester in high yield. umich.eduscribd.com

A typical procedure involves dissolving the carboxylic acid in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of cesium carbonate and the alkyl halide. The reaction mixture is then stirred, often at a slightly elevated temperature, to drive the reaction to completion. umich.edu

Beyond stoichiometric use of cesium salts, cesium-based catalysts have also been developed for esterification reactions. Cesium heteropolyacid salts, for instance, have been shown to be efficient and reusable solid acid catalysts for the esterification of levulinic acid. mdpi.combohrium.com These catalysts, such as Cs₂.₅H₀.₅PW₁₂O₄₀, possess strong Brønsted acid sites that facilitate the esterification process. mdpi.combohrium.com While not directly demonstrated for 4-methoxyphenyl cinnamate, this catalytic approach represents a promising avenue for greener esterification processes.

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Cesium Salt-Mediated | Carboxylic acid, Cesium Carbonate, Alkyl Halide | Mild (e.g., 50°C), Aprotic Solvent (e.g., DMF) | High yields, Mild conditions, "Cesium effect" enhances reactivity. umich.eduresearchgate.net |

Derivatization Strategies and Analogue Synthesis

The core structure of 4-methoxyphenyl cinnamate serves as a versatile scaffold for the synthesis of a wide array of analogues. Derivatization strategies often focus on modifying the carboxylic acid moiety to form amides, creating hybrid molecules with other bioactive fragments, introducing substituents like halogens onto the aromatic rings, and constructing complex architectures like mechanophores.

Synthesis of Amide Derivatives of 4-Methoxycinnamic Acid

The conversion of 4-methoxycinnamic acid and its parent compound, cinnamic acid, into amide derivatives is a common strategy to explore new chemical space and biological activities. tandfonline.comjst.go.jpnih.gov A prevalent method for amide bond formation involves the use of coupling agents. For instance, 3,4,5-trimethoxycinnamic acid has been successfully coupled with various amines using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as the carbodiimide (B86325) coupling agent, 1-hydroxybenzotriazole (B26582) (HOBt) as an activating agent, and triethylamine (B128534) (TEA) as a base in a solvent like dichloromethane (B109758). tandfonline.com This method provides the corresponding 3,4,5-trimethoxyphenyl acrylamides in good yields. tandfonline.com

Similarly, other cinnamic acid derivatives have been converted to amides by first activating the carboxylic acid. jst.go.jpisca.me One approach involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and HOBt in a mixture of N,N-dimethylformamide (DMF) and dichloromethane (CH₂Cl₂). jst.go.jp An alternative activation method employs trichloroisocyanuric acid (TCCA) in conjunction with triphenylphosphine (B44618) (PPh₃) under ultrasound irradiation to generate the reactive acid chloride in situ, which then reacts with an amine to form the amide. beilstein-journals.org

More recently, direct amidation methods that avoid pre-activation or coupling reagents have been developed. Cesium carbonate has been shown to promote the direct amidation of unactivated esters with amino alcohols. nih.govacs.org This methodology, which has been applied to the synthesis of serine-containing oligopeptides, proceeds under mild conditions and demonstrates good functional group tolerance. nih.govacs.org This suggests a potential route for the direct conversion of 4-methoxyphenyl cinnamate to its corresponding amides.

Table 2: Reagents for Amide Synthesis from Cinnamic Acids

| Reagent System | Role | Example Application |

|---|---|---|

| EDCI/HOBt/TEA | Coupling Agent/Activating Agent/Base | Synthesis of 3,4,5-trimethoxyphenyl acrylamides. tandfonline.com |

| EDC/HOBt | Coupling Agent/Activating Agent | Synthesis of cinnamic acid amides with biogenic amines. jst.go.jp |

| TCCA/PPh₃ | In situ acid chloride formation | Amidation of cinnamic acid. beilstein-journals.org |

Design and Synthesis of Hybrid Molecules Incorporating Cinnamate Moieties

The strategy of creating hybrid molecules, which combine two or more pharmacophores into a single entity, has emerged as a powerful approach in drug discovery. nih.govresearchgate.netsemanticscholar.org The cinnamate scaffold, due to its favorable biological properties, is a popular component in the design of such hybrids. nih.gov These hybrid molecules aim to interact with multiple biological targets, potentially leading to enhanced efficacy or novel mechanisms of action. nih.govresearchgate.net

One approach involves linking a cinnamic acid derivative to another bioactive molecule. For example, a series of hybrid molecules were synthesized by coupling various cinnamic acid derivatives with 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one. mdpi.com Another study describes the synthesis of a cinnamic acid hybrid incorporating an oxime group as a nitric oxide (NO) donor. mdpi.com The synthesis involved an ester coupling between N-(4-acetylphenyl)-2-chloroacetamide and cinnamic acid, followed by conversion of the ketone to an oxime. mdpi.com

Introduction of Halogen Substituents and their Synthetic Pathways

The introduction of halogen atoms into organic molecules can significantly alter their physicochemical and biological properties. While direct halogenation of 4-methoxyphenyl cinnamate is not widely reported, synthetic strategies exist for preparing analogues that contain halogen substituents on the aromatic rings. These methods often involve starting with a pre-halogenated building block.

For instance, in the synthesis of halogenated rocaglate derivatives, which contain a substituted 2-(4-methoxyphenyl) moiety, various halogenated flavonols are used as key intermediates. nih.govuni-hannover.de The synthesis of these flavonols can be achieved through methods like the Algar-Flynn-Oyamada (AFO) reaction or the Baker-Venkataraman rearrangement, starting from halogenated acetophenones or benzaldehydes. nih.govuni-hannover.de These halogenated flavonols are then elaborated through several steps to yield the final complex molecule. nih.gov This highlights a general strategy where the halogen is incorporated early in the synthetic sequence.

Another potential route for introducing halogens is through decarboxylative halogenation of aromatic carboxylic acids. acs.org This method allows for the conversion of a carboxyl group on an aromatic ring to a halide. While this has been demonstrated for a variety of aromatic acids, its application to cinnamic acid derivatives would require further investigation. acs.org

Table 3: Synthetic Strategies for Halogenated Cinnamate Analogs

| Strategy | Description | Starting Materials |

|---|---|---|

| Building Block Approach | Use of pre-halogenated starting materials in a multi-step synthesis. | Halogenated acetophenones, benzaldehydes. nih.govuni-hannover.de |

Multi-modal Mechanophore Synthesis based on Cinnamate Dimers

Mechanochemistry explores how mechanical force can induce chemical transformations. nih.gov Mechanophores are specific molecular units that are designed to react in response to mechanical stress. nih.govliverpool.ac.uk Cinnamate dimers have been ingeniously employed as multi-modal mechanophores. nih.govresearchgate.net

The synthesis of these mechanophores involves the [2+2] photodimerization of cinnamate derivatives to form cyclobutane (B1203170) rings. nih.gov To create a system where mechanical force can induce a productive response, macrocyclic cinnamate dimers have been designed. nih.govresearchgate.net In a reported synthesis, a polyether linker is used to bridge the phenoxy or carboxy groups of two cinnamate units, forming a macrocycle. researchgate.net This macrocyclization can be facilitated by using alkali-ion templating. researchgate.net

When these macrocyclic dimers are incorporated into a polymer chain and subjected to a stretching force, the cyclobutane ring can undergo a retro-[2+2] cycloreversion. nih.govchemrxiv.orgnih.gov This dissociation not only breaks the mechanophore but also releases the "hidden length" of the polyether linker, which can significantly increase the contour length of the polymer chain and the amount of energy it can absorb before fracturing. nih.govresearchgate.net Furthermore, the dissociation process generates a chromophore, and the original dimer can be reformed upon irradiation, introducing an optical healing capability to the material. nih.govresearchgate.net The synthetic design of these cinnamate dimers allows for the tuning of their mechanochemical properties by modifying the structure of the cinnamate unit or the length and attachment points of the linker. nih.govliverpool.ac.uk

Comprehensive Spectroscopic and Structural Elucidation of 4 Methoxyphenyl Cinnamate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-methoxyphenyl (B3050149) cinnamate (B1238496), both ¹H and ¹³C NMR, along with advanced techniques, provide a detailed map of the atomic arrangement.

The ¹H NMR spectrum of 4-methoxyphenyl cinnamate reveals distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups causing deshielding (shifting signals to a higher ppm) and electron-donating groups causing shielding (shifting signals to a lower ppm).

The spectrum typically displays signals for the aromatic protons of the cinnamate and 4-methoxyphenyl groups, the vinylic protons of the cinnamate moiety, and the methoxy (B1213986) protons. The aromatic protons appear as multiplets in the range of δ 6.8-7.6 ppm. The two vinylic protons of the trans-alkene system are observed as doublets, a result of spin-spin coupling. The proton on the carbon adjacent to the carbonyl group is more deshielded and appears at a higher chemical shift (around δ 7.7 ppm) compared to the proton on the carbon adjacent to the phenyl ring (around δ 6.4 ppm). The large coupling constant (J value) of approximately 16 Hz for these doublets is characteristic of a trans configuration. rsc.orgrsc.org The protons of the methoxy group appear as a sharp singlet at approximately δ 3.8 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Assignments for 4-Methoxyphenyl Cinnamate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinylic (C=CH-Ph) | ~6.4 | Doublet | ~16 |

| Vinylic (O-C=CH) | ~7.7 | Doublet | ~16 |

| Aromatic (Cinnamate) | ~7.3-7.5 | Multiplet | - |

| Aromatic (4-Methoxyphenyl) | ~6.9-7.1 | Multiplet | - |

| Methoxy (-OCH₃) | ~3.8 | Singlet | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within 4-methoxyphenyl cinnamate. The carbonyl carbon of the ester group is typically the most deshielded, appearing at a chemical shift of around δ 167 ppm. rsc.org The carbon atoms of the aromatic rings resonate in the region of δ 114-150 ppm. The vinylic carbons also show distinct signals, with the carbon attached to the phenyl group appearing at a different shift than the one attached to the carbonyl group. The carbon of the methoxy group is highly shielded and appears at approximately δ 55 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for 4-Methoxyphenyl Cinnamate

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~167 |

| Aromatic/Vinylic | ~114-145 |

| Methoxy (-OCH₃) | ~55 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

13C NMR Spectral Analysis: Carbon Environments and Chemical Shifts

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 4-methoxyphenyl cinnamate displays several key absorption bands. nih.govscielo.br A strong absorption band is observed in the region of 1707-1726 cm⁻¹, which is characteristic of the C=O stretching vibration of the conjugated ester group. scielo.br The C=C stretching vibrations of the aromatic rings and the vinylic group are typically observed in the range of 1600-1635 cm⁻¹. scielo.br The C-O stretching vibrations of the ester and ether linkages appear in the region of 1000-1300 cm⁻¹. researchgate.net The out-of-plane bending vibrations of the aromatic C-H bonds can also provide information about the substitution pattern of the benzene (B151609) rings.

Table 3: Key IR Absorption Bands for 4-Methoxyphenyl Cinnamate

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1707-1726 |

| C=C Stretch (Aromatic/Vinylic) | 1600-1635 |

| C-O Stretch (Ester/Ether) | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 4-methoxyphenyl cinnamate, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 254.28 g/mol . nih.govbldpharm.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₆H₁₄O₃. scielo.br

The fragmentation pattern in the mass spectrum provides further structural clues. Common fragmentation pathways for esters include the loss of the alkoxy or acyloxy group. For 4-methoxyphenyl cinnamate, characteristic fragments would include the cinnamoyl cation (m/z 131) and the 4-methoxyphenoxy cation or related fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-conjugation in 4-methoxyphenyl cinnamate, encompassing the phenyl ring, the double bond, and the carbonyl group, results in strong absorption in the ultraviolet region. The spectrum typically shows a primary absorption maximum (λ_max) related to the π → π* electronic transition of the conjugated system. This absorption is responsible for the UV-filtering properties of some cinnamate derivatives. The position of λ_max can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A pertinent example is the crystal structure of 2-formyl-6-methoxyphenyl cinnamate, a related ester. iucr.org The study of this compound offers a valuable framework for understanding the potential solid-state behavior of 4-methoxyphenyl cinnamate. The geometric parameters of the 2-formyl-6-methoxyphenyl cinnamate molecule are in good agreement with those reported for similar cinnamate structures. iucr.org

In the solid state, the molecular packing of cinnamate derivatives is often dictated by a combination of weak intermolecular interactions, including C–H···O hydrogen bonds and, in some cases, π–π stacking interactions. For instance, in the crystal structure of 2-formyl-6-methoxyphenyl cinnamate, C–H···O hydrogen bonds are a key feature of the crystal packing. iucr.org Specifically, the atom C9 donates a proton to atom O3 of a neighboring molecule, forming C(4) chains along the b-axis. iucr.org Additionally, weak aromatic π–π stacking interactions, with a centroid–centroid distance of 3.703 Å, are also observed. iucr.org

The carbonyl group of the ester functionality in cinnamic acid esters is consistently involved in C–H···O hydrogen bonding. core.ac.uk The carbon atom of the C–H unit can be part of the aromatic ring, the olefinic group, or the alcohol moiety of the ester group. core.ac.uk Intramolecular C–H···O bonds are also frequently observed, which play a role in determining the conformation around the C=C–C=O bond system. core.ac.uk

Crystallographic Data for a Related Cinnamate Structure

The following table presents the crystallographic data for 2-formyl-6-methoxyphenyl cinnamate as an illustrative example.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.989(2) |

| b (Å) | 8.006(2) |

| c (Å) | 16.324(4) |

| β (°) | 105.79(2) |

| Volume (ų) | 1381.1(5) |

| Z | 4 |

Data obtained from the crystallographic study of 2-Formyl-6-methoxyphenyl cinnamate. iucr.org

Advanced Computational Chemistry Studies on 4 Methoxyphenyl Cinnamate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Conformation, and Reaction Energies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study cinnamic acid and its derivatives, providing insights into their molecular structure and reactivity. scielo.org.mx For instance, DFT calculations, often using the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p), have been employed to optimize the geometry of these molecules and to calculate various electronic properties. scielo.org.mxresearchgate.netopenaccesspub.org

Studies have shown a good correlation between calculated and observed NMR chemical shifts (¹H and ¹³C) for cinnamic acid derivatives in different solvents, validating the accuracy of the computational models. scielo.org.mx The effect of substituents on the benzene (B151609) ring on the electronic structure has also been a subject of investigation. For example, the presence of an electron-donating group like NMe2 can lower the activation barrier for decomposition reactions, while an electron-withdrawing group like NO2 increases it. semanticscholar.org

Furthermore, DFT has been used to study the intramolecular Diels-Alder reactions of cinnamyl cinnamate (B1238496) derivatives. cmu.ac.th These studies help in understanding the reaction mechanism by identifying intermediate species and transition states, and by calculating the activation energies associated with these processes. cmu.ac.th The solvent environment's effect on reducing activation energy has also been highlighted through these computational models. cmu.ac.th

Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding affinity and mode of action of a ligand with a specific protein target. For 4-methoxyphenyl (B3050149) cinnamate and its derivatives, molecular docking has been instrumental in identifying their potential as inhibitors of various enzymes.

For example, docking studies have been performed on derivatives of 4-alkoxy-cinnamic acid as potential anti-mycobacterium tuberculosis agents, targeting the DNA gyrase receptor. researchgate.net These studies revealed that compounds with higher binding affinities formed hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the protein. researchgate.net Similarly, molecular docking has been used to investigate the binding of methoxyphenyl amide cinnamate derivatives to the MMP-9 protein, a target in cancer therapy. japsonline.comjapsonline.com The results indicated a strong correlation between the docking scores and the in vitro inhibitory activity of these compounds. japsonline.comjapsonline.com

In the context of anti-H. pylori agents, docking analysis of a 2,4-dinitro cinnamic acid derivative containing 4-methoxyphenol (B1676288) showed that the dinitro groups formed hydrogen bonds with amino acid residues in the active pocket of an H. pylori protein, while the ester moiety fitted into a hydrophobic pocket, enhancing stability. nih.gov Furthermore, docking studies have been employed to screen for new tyrosinase inhibitors, with cinnamic acid derivatives being among the evaluated compounds. mdpi.com These simulations help in predicting the binding modes and energies of potential inhibitors, guiding the selection of candidates for further experimental testing. mdpi.com

| Compound | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| Phenyl amide cinnamate | -9.64 | 0.085 |

| Methoxyphenyl amide cinnamate | -9.61 | 0.091 |

| Octyl amide cinnamate | -9.22 | 0.173 |

| Isopropyl amide cinnamate | -8.46 | 0.630 |

| Propyl amide cinnamate | -8.43 | 0.666 |

| Ethyl amide cinnamate | -7.93 | 1.550 |

| Amide cinnamate | -7.60 | 2.700 |

| Methyl trans-cinnamate | -7.24 | 4.930 |

| trans-cinnamic acid | -5.87 | 49.62 |

| Tamoxifen (Control) | -11.70 | 0.002 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique is crucial for understanding the stability of ligand-protein interactions predicted by molecular docking and for exploring the conformational landscapes of flexible molecules.

MD simulations have been used to validate the stability of docked complexes of cinnamyl benzoate (B1203000) with proteins like PTGS2 and ACHE, which are relevant in the context of Alzheimer's disease. fortunejournals.com The root mean square deviation (RMSD) of the protein-ligand complex over the simulation time is often used as a measure of stability. fortunejournals.comnih.gov For instance, a stable RMSD profile suggests a stable binding interaction. fortunejournals.com

In studies of potential tyrosinase inhibitors, MD simulations have been performed on the top candidates identified through virtual screening and docking to assess the stability of their interaction with the enzyme. mdpi.com These simulations can reveal subtle changes in the protein structure upon ligand binding and provide insights into the dynamic nature of the interactions. The use of MD simulations is becoming increasingly common in the study of various biological systems, including lipid bilayers and the enantioseparation of molecules in chromatography. mdpi.comuci.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Efficacy

QSAR models are developed to predict the biological efficacy of new, unsynthesized compounds. For cinnamate derivatives, QSAR studies have been conducted to predict their anti-mycobacterium tuberculosis, antileishmanial, and antitrypanosomal activities. researchgate.netmdpi.com These models are typically built using a set of known active compounds (training set) and then validated using an independent set of compounds (test set).

In a study on 4-alkoxy-cinnamic derivatives as anti-mycobacterium tuberculosis agents, a QSAR model was generated using Genetic Function Approximation (GFA), with the chemical structures optimized by DFT. researchgate.net The model showed good predictive power, with an R² value of 0.8756 for the test set. researchgate.net Similarly, a comprehensive QSAR study on cinnamate ester analogues against Leishmania donovani and Trypanosoma brucei rhodesiense revealed that the biological activity is strongly dependent on the number and type of polar atoms, which influence the hydrophobic/hydrophilic properties of the molecules. mdpi.com

| Parameter | Value |

|---|---|

| R² (Coefficient of determination) | 0.8687 |

| Q²LOO (Leave-one-out cross-validation) | 0.8030 |

| Q²ext (External validation) | 0.9151 |

Comparative Molecular Field Analysis (CoMFA) for 3D-QSAR Studies

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov This method provides contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity.

CoMFA studies require the alignment of the molecules in a dataset, which is often guided by their common substructure or by docking them into the active site of a target protein. nih.govpitt.edu The resulting models can have good predictive ability and provide valuable insights for the design of new, more potent compounds. While specific CoMFA studies focusing solely on 4-methoxyphenyl cinnamate are not extensively detailed in the provided results, the methodology has been successfully applied to various classes of compounds, including inhibitors of polo-like kinase 1 and phosphodiesterase-4, demonstrating its utility in drug design. nih.govmdpi.com

Mechanistic Studies through Computational Approaches (e.g., elucidation of reaction pathways, activation barriers)

Computational methods are invaluable for elucidating reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. DFT is a primary tool for these investigations.

For example, computational studies on the intramolecular Diels-Alder reaction of cinnamyl cinnamate derivatives have been used to map out the reaction pathway, identifying one intermediate and two transition states corresponding to the cycloaddition and a researchgate.netmdpi.com-hydrogen migration. cmu.ac.th The activation energy for the cycloaddition was calculated to be 39.51 kcal/mol. cmu.ac.th

In another study, the decomposition reactions of nitroethyl benzoates were investigated using DFT. semanticscholar.org The calculations showed that the reaction proceeds through a specific mechanism and that the activation barrier is influenced by the electronic nature of the substituents on the phenyl ring. semanticscholar.org For instance, an electron-donating group lowers the barrier, while an electron-withdrawing group raises it. semanticscholar.org Such studies provide a fundamental understanding of the reaction, which is crucial for optimizing reaction conditions and designing new catalysts.

Investigation of Biological Activities and Underlying Molecular Mechanisms of 4 Methoxyphenyl Cinnamate

Anticancer and Antiproliferative Activity Research

The potential of 4-Methoxyphenyl (B3050149) cinnamate (B1238496) and its derivatives as anticancer agents has been a key area of scientific inquiry. Research has focused on its ability to kill cancer cells directly and to inhibit their proliferation through various molecular pathways.

In Vitro Cytotoxicity Evaluation against Tumor Cell Lines

Studies have evaluated the cytotoxic effects of 4-Methoxyphenyl cinnamate derivatives against a panel of human tumor cell lines. One study synthesized a series of cinnamic acid esters and tested their activity against four human tumor cell lines: SNB-19 (astrocytoma), HCT-116 (colon carcinoma), PC3 (prostate), and HL60 (promyelocytic leukemia). researchgate.netscielo.br The compound 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate demonstrated the most potent activity against HCT-116, PC3, and SNB-19 cells, with its lowest half-maximal inhibitory concentration (IC50) value being 16.2 μM against the HCT-116 cell line. researchgate.netscielo.brscielo.brsemanticscholar.org

Another derivative, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate, was identified as a lead antitumor compound against A549 (non-small-cell lung cancer) cells. nih.govresearchgate.net Further research has explored the cytotoxicity of related cinnamate derivatives against MCF-7 (breast adenocarcinoma) and Sarcoma 180 (murine sarcoma) cell lines, indicating a broad spectrum of potential antiproliferative activity. researchgate.netmedchemexpress.com For instance, p-methoxy phenyl amide cinnamate was tested against MCF-7 breast cancer cells, showing anticancer properties. japsonline.com

Interactive Table: Cytotoxicity of 4-Methoxyphenyl Cinnamate Derivatives Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Derivative | Observed Effect | IC50 Value (µM) |

| PC-3 | Prostate Cancer | 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | Cytotoxic | Not specified in all sources, but noted as potent. researchgate.netscielo.brsemanticscholar.org |

| A549 | Non-Small-Cell Lung Cancer | (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | Antiproliferative, Antimigratory, Proapoptotic | Not specified |

| SNB-19 | Astrocytoma | 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | Cytotoxic | Not specified in all sources, but noted as potent. researchgate.netscielo.brsemanticscholar.org |

| HCT-116 | Colon Carcinoma | 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | Cytotoxic | 16.2 researchgate.netscielo.brsemanticscholar.org |

| HL60 | Promyelocytic Leukemia | Cinnamic acid ester derivatives | Cytotoxic | Not specified |

| MCF-7 | Breast Adenocarcinoma | p-methoxy phenyl amide cinnamate | Anticancer activity | Not specified |

| Sarcoma 180 | Murine Sarcoma | Organic extracts of related species | Cytotoxic | Not specified |

Mechanistic Insights into Antiproliferative Effects

Research has delved into the molecular mechanisms that underpin the anticancer activity of 4-Methoxyphenyl cinnamate derivatives. A key finding is the ability of (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate to inhibit the proliferation of A549 lung cancer cells by inducing cell cycle arrest at the G2/M phase. nih.govresearchgate.net This cell cycle modulation is directly linked to the downregulation of cyclin B, a critical protein for the progression of mitosis. nih.govresearchgate.netnih.gov

Furthermore, the antitumor potential of this compound involves its capacity to modulate the Mitogen-Activated Protein Kinases/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway. nih.govresearchgate.net Treatment with the compound leads to a significant reduction in the expression of phosphorylated-ERK, a key component of this pathway that regulates cell proliferation and survival. nih.govresearchgate.net The MAPK/ERK pathway is a known regulator of cyclins D1 and B1. nih.govresearchgate.net

The compound also exhibits proapoptotic and antimigratory activities in A549 cells. nih.govresearchgate.net While direct evidence for 4-Methoxyphenyl cinnamate inhibiting Matrix Metalloproteinase-9 (MMP-9) is still emerging, the inhibition of MMPs is a known mechanism of action for other cinnamic acid derivatives. researchgate.netnih.gov MMP-9 plays a crucial role in tumor invasion and angiogenesis, and its inhibition is a key target in cancer therapy. nih.govnih.govmdpi.comsigmaaldrich.com The proapoptotic effects suggest an activation of pathways leading to programmed cell death, a desirable outcome in cancer treatment. nih.gov

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)

Beyond its anticancer potential, 4-Methoxyphenyl cinnamate and related compounds have been investigated for their ability to combat microbial pathogens.

Efficacy against Bacterial Strains

Cinnamic acid and its derivatives have demonstrated a broad spectrum of antibacterial activity. cabidigitallibrary.orgresearchgate.net Studies have tested these compounds against various Gram-positive and Gram-negative bacteria. For example, p-methoxy cinnamic acid has shown antibacterial activity against Escherichia coli, with the diameter of the inhibition zone increasing with the concentration of the compound. researchgate.net

The antimicrobial activity of cinnamic acid derivatives has been evaluated against a panel of bacteria including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). cabidigitallibrary.orgui.ac.id While methyl cinnamate showed limited activity, its parent compound, cinnamic acid, was more effective, particularly against B. subtilis and S. aureus. cabidigitallibrary.org This highlights the importance of the free carboxylic acid group for antibacterial potency.

Interactive Table: Antibacterial Activity of Cinnamic Acid Derivatives

| Bacterial Strain | Gram Type | Compound | Observed Effect | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | Gram-Negative | p-methoxy cinnamic acid | Inhibition zone observed | Not specified researchgate.net |

| Staphylococcus aureus | Gram-Positive | Cinnamic acid | Inhibitory | 0.5 mg/mL cabidigitallibrary.org |

| Bacillus subtilis | Gram-Positive | Cinnamic acid | Inhibitory | 0.5 mg/mL cabidigitallibrary.org |

| Pseudomonas aeruginosa | Gram-Negative | Cinnamic acid | Inhibitory | >1 mg/mL cabidigitallibrary.org |

| MRSA | Gram-Positive | 2-methoxyphenyl cinnamate | Tested for activity | Not specified ui.ac.id |

Efficacy against Fungal Pathogens

The antifungal properties of cinnamic acid derivatives have also been a subject of research. Lanthanum(III) complexes with 4-methoxy-cinnamate have been synthesized and tested for their antifungal activity against Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. researchgate.net These complexes demonstrated significant growth inhibition against these pathogenic fungal strains. researchgate.net Specifically, the lanthanum complex with 4-methoxy-cinnamate showed notable inhibition of A. niger. researchgate.net

Other studies confirm the antifungal potential of cinnamic acid derivatives against a range of fungi. science.govnih.gov The compound 4-methoxyphenyl ferulate has been evaluated against Candida albicans, showing growth inhibitory activity. nih.gov While specific studies on 4-Methoxyphenyl cinnamate against Pythium sp and Corticium rolfsii are less common in the reviewed literature, the broad-spectrum antifungal nature of cinnamates suggests potential activity that warrants further investigation.

Molecular Basis of Antimicrobial Action

The mechanism by which cinnamic acid derivatives exert their antimicrobial effects is multifaceted. One proposed mechanism involves the interaction of the α,β-unsaturated carbonyl system of the cinnamate moiety with nucleophilic groups in microbial cells, such as the thiol groups of cysteine residues in proteins. frontiersin.org This interaction can lead to the inactivation of essential enzymes and disruption of cellular functions.

The hydrophobic character of these compounds also plays a role. The methoxy (B1213986) group on the phenyl ring enhances the lipophilicity of 4-Methoxyphenyl cinnamate, which can facilitate its passage through the lipid-rich cell membranes of microorganisms. Once inside the cell, it can disrupt membrane integrity and interfere with metabolic processes, contributing to its antimicrobial effect.

Enzyme Inhibitory Potential of 4-Methoxyphenyl Cinnamate

The structural framework of 4-methoxyphenyl cinnamate, featuring a cinnamic acid core, has been the subject of numerous investigations into its potential to inhibit various enzymes. These studies are crucial in understanding the compound's therapeutic and biological activities. The following subsections detail the research findings on the inhibitory effects of 4-methoxyphenyl cinnamate and its derivatives on several key enzymes.

Tyrosinase Inhibition Studies

Tyrosinase is a critical copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. Its inhibitors are of significant interest in the cosmetic, food, and medical industries. Research has shown that cinnamic acid and its derivatives can effectively inhibit tyrosinase.

Derivatives of 4-methoxyphenyl cinnamate have demonstrated notable tyrosinase inhibitory activity. For instance, (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate, a compound structurally related to 4-methoxyphenyl cinnamate, exhibited strong inhibitory activity against mushroom tyrosinase with an IC50 value of 8.3 μM. This was found to be more potent than the standard inhibitor, kojic acid, which had an IC50 of 32.2 μM. The inhibition mechanism for this class of compounds is often reversible. Kinetic analysis revealed that derivatives can act as non-competitive or mixed-type inhibitors. The presence of a methoxy group is considered to contribute to the inhibitory action, potentially by forming hydrogen bonds with the enzyme.

Another study highlighted a derivative, 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate, which displayed a remarkable IC50 value of 2.1 nM against mushroom tyrosinase. In the same study, this compound also showed significant inhibition of human tyrosinase. The mode of inhibition was identified as non-competitive. These findings underscore the potential of the 4-methoxyphenyl cinnamate scaffold in designing potent tyrosinase inhibitors.

| Compound/Derivative | IC50 Value (Mushroom Tyrosinase) | Inhibition Type | Reference Compound | Reference IC50 |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | 8.3 µM | Mixed-type | Kojic Acid | 32.2 µM |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate | 2.1 nM | Non-competitive | Kojic Acid | 16700 nM |

| 4-Methoxycinnamic acid | 0.42 mM | Non-competitive | - | - |

Glycosidase and Amylase Inhibition (e.g., α-glucosidase, α-amylase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion and absorption. Their inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. A compound structurally similar to 4-methoxyphenyl cinnamate, identified as methoxy ethyl cinnamate (ethyl (E)-3-(4-methoxyphenyl) acrylate), has been investigated for its inhibitory potential against these enzymes.

This derivative demonstrated significant inhibitory activity against α-glucosidase with an IC50 value of 66.8 ± 1.2 µg/mL. Its inhibitory effect on α-amylase was moderate to weak, with an IC50 value of 11.5 ± 0.5 µg/mL. This suggests a degree of selectivity in its inhibitory action. The ability of such cinnamic acid derivatives to inhibit these digestive enzymes points to their potential role in modulating carbohydrate metabolism.

| Enzyme | Inhibitor | IC50 Value (µg/mL) |

| α-Glucosidase | Methoxy ethyl cinnamate | 66.8 ± 1.2 |

| α-Amylase | Methoxy ethyl cinnamate | 11.5 ± 0.5 |

Bacterial Urease Inhibition and Proposed Modes of Action

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. In certain bacteria, such as Helicobacter pylori, it is a crucial virulence factor. Therefore, urease inhibitors are of interest for treating bacterial infections. While direct studies on 4-methoxyphenyl cinnamate are limited, research on related cinnamic acid derivatives provides valuable insights.

A study on cinnamic acid derivatives as anti-H. pylori agents found that a 2,4-dinitro cinnamic acid derivative containing a 4-methoxyphenol (B1676288) moiety exhibited excellent inhibition of H. pylori with a minimal inhibitory concentration (MIC) of 4 μM. nih.gov Molecular docking analysis suggested that the ester moiety fits into a hydrophobic pocket of the enzyme, contributing to its stability. nih.gov This highlights the potential importance of the 4-methoxyphenyl group in the design of urease inhibitors.

The proposed mechanisms for urease inhibition by cinnamic acid derivatives often involve interaction with the nickel ions in the active site or covalent modification of cysteine residues. doi.orgresearchgate.net For some cinnamate-based phosphonic acids, a mixed mode of action is suggested, involving both complexation with the nickel ions and a Michael addition reaction with a cysteine residue in the active site flap. doi.org

Cholesterolemic Activity and HMG-CoA Reductase Modulation

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. Inhibitors of this enzyme, such as statins, are widely used to lower cholesterol levels. Cinnamic acid and its derivatives have been reported to possess anticholesterolemic properties. d-nb.infonih.govnih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. Cinnamic acid derivatives have been extensively studied for their potential to inhibit AChE. doi.orgresearchgate.netmdpi.comresearchgate.netnih.gov

| Compound/Derivative | Target Enzyme | IC50 Value |

| (E)-3-(4-methoxyphenyl)-N-(6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)acrylamide | Human AChE | 15.3 ± 1.8 nM |

Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BChE) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters like dopamine, and its inhibition is a strategy in the treatment of Parkinson's disease. Butyrylcholinesterase (BChE) is another cholinesterase that can hydrolyze acetylcholine, and its inhibition is also considered a therapeutic target for Alzheimer's disease, particularly in later stages. nih.gov

Research has indicated that cinnamic acid esters can be potent and selective inhibitors of MAO-B. While direct studies on 4-methoxyphenyl cinnamate are limited, related methoxy-substituted chalcones (which share structural similarities) have shown competitive, selective, and reversible inhibition of human MAO-B. For instance, (2E)-3-[4-(dimethylamino) phenyl]-1-(4-methoxyphenyl) prop-2-en-1-one demonstrated potent inhibitory activity towards hMAO-B with an IC50 of 0.29 ± 0.011 μM.

Regarding BChE inhibition, the same tacrine-cinnamic acid hybrid mentioned in the previous section, (E)-3-(4-methoxyphenyl)-N-(6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)acrylamide, was also evaluated for its effect on human BChE. However, the specific IC50 value for BChE inhibition for this particular compound was not detailed in the available results, though other similar hybrids in the study did show BChE inhibitory activity. researchgate.net In a broader context, studies on cinnamic acid derivatives have shown that ester forms tend to exhibit stronger inhibitory activities against both MAO-B and BChE compared to their amide counterparts.

| Compound/Derivative | Target Enzyme | IC50 Value | Inhibition Type |

| (2E)-3-[4-(dimethylamino) phenyl]-1-(4-methoxyphenyl) prop-2-en-1-one | Human MAO-B | 0.29 ± 0.011 µM | Competitive |

Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition

Research has identified certain cinnamic acid derivatives as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of dietary cholesterol. ukzn.ac.zanih.gov Inhibition of ACAT is a therapeutic strategy aimed at reducing diet-induced hypercholesterolemia. nih.gov While direct studies on 4-methoxyphenyl cinnamate's ACAT inhibitory activity are not extensively detailed in the provided results, the known inhibitory action of related compounds suggests a potential avenue for its hypocholesterolemic effects. ukzn.ac.zanih.gov The general mechanism for some ACAT inhibitors involves blocking the enzyme to prevent the formation of cholesteryl esters, thereby reducing the absorption and storage of cholesterol in the intestines and liver. rndsystems.comtocris.com For instance, the inhibitor CI 976 has been shown to lower non-high-density lipoprotein (HDL)-cholesterol and increase HDL-cholesterol concentrations. rndsystems.comtocris.com

Antioxidant Activity and Reactive Oxygen Species Modulation Mechanisms

4-Methoxyphenyl cinnamate is related to a class of compounds recognized for their antioxidant properties. nih.gov The antioxidant activity of cinnamic acid and its derivatives is often attributed to their ability to scavenge free radicals. mdpi.comresearchgate.net The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity, where the antioxidant donates an electron to neutralize the DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comresearchgate.net

The structural features of these molecules, such as the presence of a phenolic hydroxyl group, can enhance their antioxidant capacity by facilitating the donation of a hydrogen atom to free radicals. researchgate.net While some synthetic antioxidants have raised concerns due to potential toxicity, there is a growing interest in naturally derived antioxidants from plants. researchgate.net Cinnamic acid derivatives, found in various plants, are considered promising candidates for therapeutic applications in managing oxidative stress. nih.gov

The following table summarizes the antioxidant activity of related cinnamic acid compounds based on IC50 values from DPPH and mSOD assays.

| Compound/Extract | DPPH IC50 (μg/mL) | mSOD IC50 (μg/mL) |

| Cinnamic Acid | 76.46 | 36 |

| Quercetin | - | 5 ± 0.19 |

| Methanol (B129727) Extract | - | 9 ± 0.26 |

Data sourced from a study on cinnamic acid isolated from Piper betle leaves. nih.gov

Anti-inflammatory Research and Associated Mechanisms

Cinnamic acid and its derivatives have demonstrated anti-inflammatory properties. jst.go.jp The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators and signaling pathways. For some derivatives, this includes the suppression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). jst.go.jp Additionally, certain phenolic cinnamic acid derivatives have shown potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. researchgate.netjst.go.jp

One related compound, 4-methoxycinnamyl p-coumarate (MCC), was found to exert its anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced expression of inflammatory mediators in RAW 264.7 macrophages. nih.gov The molecular mechanism for MCC involves the downregulation of the NF-κB, Akt, and AP-1 signaling pathways. nih.gov Specifically, MCC was shown to inactivate NF-κB by reducing the phosphorylation of IκBα and inhibiting the nuclear translocation of the NF-κB p65 subunit. nih.gov

Antidiabetic Activity and Insulin (B600854) Secretion Modulation Mechanisms

Cinnamic acid and its derivatives have been investigated for their potential antidiabetic effects. nih.govnih.gov One of the proposed mechanisms for this activity is the stimulation of insulin secretion. nih.govlookchem.comnottingham.ac.uk In studies on cinnamic acid, it was observed to enhance glucose-stimulated insulin secretion in isolated mice islets. nih.gov This suggests a direct effect on the pancreatic β-cells, which are responsible for producing and releasing insulin.

Furthermore, research on p-methoxycinnamic acid (p-MCA), a related compound, has shown that it can exert an antihyperglycemic effect by increasing insulin secretion and glycolysis, while decreasing gluconeogenesis. nih.gov In streptozotocin (B1681764) (STZ)-induced diabetic rats, p-MCA was found to reduce plasma glucose concentrations and the excessive activities of hepatic glucose-6-phosphatase, hepatic hexokinase, glucokinase, and phosphofructokinase, while increasing hepatic glycogen. nih.gov

The following table highlights the effect of cinnamic acid on blood glucose levels in diabetic rats.

| Treatment | Dose (mg/kg) | Effect on Blood Glucose |

| Cinnamic Acid | 5 | Improved glucose tolerance |

| Cinnamic Acid | 10 | Improved glucose tolerance, comparable to glibenclamide |

| Glibenclamide | 5 | Standard drug, improved glucose tolerance |

Data from a study on the anti-diabetic activity of cinnamic acid. nih.gov

Antiprotozoal Activity Research (e.g., against Leishmania donovani, Trypanosoma brucei rhodesiense, Plasmodium falciparum)

Cinnamic acid and its derivatives have been evaluated for their activity against various protozoan parasites. scielo.br Research has shown that synthetic cinnamic acid analogs possess activity against Leishmania spp. and Trypanosoma cruzi. scielo.br However, in some studies, these derivatives were found to be inactive against the W2 strain of Plasmodium falciparum. scielo.br

Screening of plant extracts for antiprotozoal agents has identified numerous active fractions. frontiersin.org For instance, a study screening Sudanese medicinal plants found that a significant number of extracts displayed activity against P. falciparum, T. b. rhodesiense, and L. donovani. frontiersin.org Similarly, extracts from certain Tanzanian medicinal plants have demonstrated good antiplasmodial activity and moderate anti-trypanosomal and mild anti-leishmanial activity. nih.gov These findings suggest that plant-derived compounds, including those related to 4-methoxyphenyl cinnamate, are promising sources for the discovery of new antiprotozoal drugs. nih.gov

The following table summarizes the in vitro antiprotozoal activity of various plant extracts and compounds.

| Organism | Active Agents/Extracts | Observed Effect |

| Leishmania donovani | Extracts from some Tanzanian medicinal plants | Mild activity (IC50 8.8-9.79 microg/ml). nih.gov |

| Trypanosoma brucei rhodesiense | Extracts from some Tanzanian medicinal plants | Moderate activity (IC50 2.3-2.8 microg/ml). nih.gov |

| Plasmodium falciparum | Extracts from some Tanzanian medicinal plants | Good activity (IC50 0.04-5.0 microg/ml). nih.gov |

| Leishmania spp. | Synthetic cinnamic acid analogs | Leishmanicidal activity. scielo.br |

| Trypanosoma cruzi | Synthetic cinnamic acid analogs | Trypanocidal activity. scielo.br |

Neurobiological Effects (e.g., anxiolytic, antidepressant, CNS depressant activities, GABAA receptor interactions)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors, particularly the GABA-A receptors, are crucial for regulating neuronal excitability. nih.gov These receptors are ligand-gated ion channels that, when activated, allow chloride ions to enter the neuron, leading to hyperpolarization and a reduced likelihood of firing. wikipedia.org Many anxiolytic and sedative drugs act as positive allosteric modulators (PAMs) of GABA-A receptors, enhancing the effect of GABA. wikipedia.org

While direct evidence for 4-methoxyphenyl cinnamate's interaction with GABA-A receptors is not available in the provided search results, the neurobiological effects of related compounds often involve modulation of this system. The structural characteristics of cinnamate derivatives could potentially allow them to interact with GABA-A receptors, although the specific nature of this interaction would require further investigation. Dysfunction of GABA receptors is implicated in a variety of neurological and psychiatric disorders, making them a key target for drug development. barrowneuro.org

Insect Repellent and Insecticidal Properties

Certain cinnamic acid derivatives have been identified as having insect repellent and insecticidal properties. google.comscience.gov For example, methyl cinnamate has been shown to reduce the landing of female Aedes aegypti mosquitoes on human skin-odor baited tubes. science.gov The mechanism of action for such compounds can vary. Some plant-derived volatile chemicals act as feeding and oviposition inhibitors, while others can be lethal to insects by inhibiting enzymes like acetylcholine esterase. entomologyjournals.com

The repellent activity of these compounds is often concentration-dependent. entomologyjournals.com Essential oils from various plants, which may contain cinnamates and other volatile compounds, have demonstrated toxicity against stored product pests like Sitophilus oryzae. nih.gov The insecticidal effects of these natural compounds are being explored as a safer alternative to synthetic insecticides, which can have negative environmental and health impacts. nih.govnih.gov

The following table shows the repellent activity of cinnamaldehyde (B126680) and cuminaldehyde against Sitophilus zeamais.

| Compound | Concentration | Percent Repellency (PR) |

| Cinnamaldehyde | 0.8% | Maximal repellency |

| Cuminaldehyde | 0.8% | Maximal repellency |

Data from a study on the insecticidal properties of cinnamaldehyde and cuminaldehyde. entomologyjournals.com

Photosensitivity and UV Absorption Studies in the Context of Photochemistry

The photochemical behavior of 4-methoxyphenyl cinnamate and related cinnamate esters is fundamentally linked to their ability to absorb ultraviolet (UV) radiation, a property conferred by their specific molecular structure. The presence of chromophore groups, such as the carbon-carbon double bond (C=C) and the carbonyl group (C=O) in conjugation with the aromatic ring, allows for the absorption of UV radiation by exciting loosely held electrons to a higher energy state. wikipedia.org This characteristic underpins their application as UV filters. The structure of p-methoxycinnamate esters, featuring an electron-releasing methoxy group (-OCH3) and an electron-accepting ester group in a para-position on the aromatic ring, facilitates the necessary electron delocalization for absorbance in the UVB region. semanticscholar.org

Studies on various esters of 4-methoxycinnamic acid provide insight into the UV absorption properties and photosensitivity that can be extrapolated to 4-methoxyphenyl cinnamate. For instance, compounds like 2-methylphenyl 4-methoxycinnamate (MePMC) and 2-methylphenyl 4-ethoxycinnamate (MePEC) exhibit significant molar absorption coefficients in both the UV-A and UV-B regions. rsc.org The majority of organic sunscreen molecules, including cinnamates, are designed to have a high absorption cross-section for UV light coupled with an efficient and rapid internal conversion process. nih.gov This allows the absorbed UV energy to be quickly converted into vibrational energy and dissipated as heat to the surrounding environment. nih.gov

UV Absorption Characteristics of Related Cinnamate Esters

The effectiveness of a UV absorber is determined by its absorption spectrum and molar absorption coefficient. The table below summarizes the UV absorption data for several cinnamate esters, highlighting their capacity to absorb within the UV spectrum.

| Compound | Class | Maximum Absorption (λmax) | Molar Absorption Coefficient (ε) | UV Region | Reference |

| Octyl methoxycinnamate (OMC) / Octinoxate | Cinnamate Ester | ~310 nm | > 30,000 M⁻¹cm⁻¹ | UVB | wikipedia.orgrsc.org |

| 2-Methylphenyl 4-methoxycinnamate (MePMC) | Cinnamate Ester | Not specified | Larger than OMC in UVA/UVB | UVA/UVB | rsc.org |

| 2-Methylphenyl 4-ethoxycinnamate (MePEC) | Cinnamate Ester | Not specified | Larger than OMC in UVA/UVB | UVA/UVB | rsc.org |

| Cinoxate | Cinnamate Ester | 289 nm | Not specified | UVB |

The excited-state dynamics of cinnamates are central to their function and photosensitivity. After absorbing a photon, the molecule is promoted to an excited singlet state (S1). rsc.org For fluorescent derivatives like MePMC and MePEC, the deactivation pathways are predominantly fluorescence and internal conversion back to the ground state. rsc.org However, the photoisomerization pathway provides an efficient, non-radiative route for de-excitation, which helps in dissipating the absorbed UV energy safely as heat. nih.gov The lowest excited triplet states (T1) of these molecules have been characterized as having mainly ³ππ* character. rsc.org In some contexts, this photosensitivity can lead to adverse effects, such as photoallergic contact dermatitis, as has been noted with related compounds like cinoxate.

Photochemical Properties and Reactions of Cinnamate Derivatives

| Compound/Class | Photochemical Reaction | Consequence | Underlying Mechanism | Reference |

| Cinnamates (general) | trans-cis (E-Z) Photoisomerization | Decreased UV absorption efficiency | UV absorption leads to rotation around the C=C double bond, converting the higher-absorbing trans isomer to the lower-absorbing cis isomer. | wikipedia.orgsemanticscholar.orgresearchgate.net |

| Octyl methoxycinnamate (OMC) | Photodegradation | Formation of Z-isomer, reduced photoprotection | UV excitation facilitates isomerization from E-octyl-p-methoxycinnamate to Z-octyl-p-methoxycinnamate. | wikipedia.org |

| 2-Methylphenyl 4-methoxycinnamate (MePMC) | Intersystem Crossing | Formation of excited triplet state (T1) | The T1 state possesses ³ππ* character; intermolecular triplet-triplet energy transfer can occur. | rsc.org |

| Cinoxate | Photosensitization | Potential for photoallergic contact dermatitis | The molecule absorbs UV radiation, which can lead to chemical reactions in the skin that trigger an immune response. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Aromatic Ring Substituents on Biological Activity

The nature, position, and number of substituents on the aromatic rings of cinnamate (B1238496) derivatives profoundly influence their biological activities. The methoxy (B1213986) group in 4-methoxyphenyl (B3050149) cinnamate is just one of many possibilities that have been explored to modulate the pharmacological effects of this class of compounds.

Research has shown that both the substitution pattern on the phenyl ring and the type of alkyl group in the alcohol moiety significantly affect the antifungal activity of cinnamic esters. plos.org For instance, in a series of ethyl cinnamate derivatives, the introduction of substituents to the benzene (B151609) ring generally leads to an increase in antifungal activity. plos.org

The position of a substituent is critical. For example, in the context of acaricidal activity against Psoroptes cuniculi, ethyl cinnamate derivatives with a nitro group at the ortho- or meta-position (o-NO₂ or m-NO₂) showed significantly improved activity compared to the unsubstituted compound, whereas the para-NO₂ derivative was less active. jst.go.jp Conversely, the introduction of hydroxyl, methoxy, or acetoxy groups on the benzene ring did not enhance acaricidal activity. jst.go.jp

Electron-donating groups, such as hydroxyl and methoxy groups, and their positions are also key determinants of activity. For antiprotozoal activity against Leishmania donovani, compounds with 4-hydroxy-3-nitrophenyl and 3,4-dihydroxyphenyl (catechol) moieties demonstrated superior performance. bohrium.com In contrast, for activity against Trypanosoma brucei rhodesiense, only the 3,4-dihydroxyphenyl-containing compounds were significantly active. bohrium.com The antioxidant capacity of hydroxycinnamic acids and their esters is also heavily dependent on the hydroxyl or methoxy groups on the aromatic ring. mdpi.com

Halogen substituents have also been investigated. The introduction of electron-withdrawing groups like fluorine (F), chlorine (Cl), or bromine (Br) can impact activity. For instance, in a series of cinnamamides tested for antituberculosis activity, a bromo group at the para-position of the phenyl ring resulted in high potency. japsonline.com However, introducing two electron-withdrawing groups (F or Cl) at the ortho or meta positions diminished the inhibitory effects. japsonline.com

Table 1: Effect of Aromatic Ring Substituents on Biological Activity of Cinnamate Derivatives

| Substituent | Position(s) | Compound Class | Observed Biological Activity | Reference |

|---|---|---|---|---|

| -NO₂ | ortho, meta | Ethyl Cinnamates | Increased acaricidal activity | jst.go.jp |

| -NO₂ | para | Ethyl Cinnamates | Decreased acaricidal activity | jst.go.jp |

| -OH, -OCH₃, -OCOCH₃ | Not specified | Ethyl Cinnamates | Reduced acaricidal activity | jst.go.jp |

| 4-hydroxy-3-nitro | - | Cinnamate Esters | Superior antileishmanial activity (L. donovani) | bohrium.com |

| 3,4-dihydroxy (catechol) | - | Cinnamate Esters | Superior antileishmanial (L. donovani) and antitrypanosomal (T. b. rhodesiense) activity | bohrium.com |

| -Br | para | Cinnamamides | High antituberculosis activity | japsonline.com |

| -F, -Cl (di-substituted) | ortho, meta | Cinnamamides | Reduced antituberculosis activity | japsonline.com |

Role of the Ester Moiety (Alkyl Group in Alcohol Moiety) on Pharmacological Profiles

The ester moiety, specifically the nature of the alkyl group derived from the alcohol, plays a significant role in defining the pharmacological profile of cinnamate esters. Altering the length, branching, and saturation of this alkyl chain can modulate properties like lipophilicity, which in turn affects cell membrane penetration and interaction with biological targets.

Studies on antiprotozoal agents revealed that for activity against L. donovani, medium-sized linear alkyl chains in the ester group conferred the highest activity. bohrium.com Conversely, introducing unsaturation in this side chain led to a decrease in activity. bohrium.com In the context of antitrypanosomal activity against Trypanosoma cruzi, a series of n-alkyl esters of p-coumaric and ferulic acids showed that those with longer side chains (C5-C7) were more potent. scielo.brscielo.br For instance, the n-hexyl ester of p-coumaric acid was particularly active. scielo.br

In the realm of antifungal activity, the type of alkyl group in the alcohol moiety significantly influences the efficacy of cinnamic esters. plos.org For example, butyl cinnamate was identified as the most potent compound against a range of fungal strains, more so than methyl or ethyl cinnamate. nih.govmdpi.com This suggests that increasing the lipophilicity via the ester group can enhance antifungal action, possibly by facilitating greater penetration into fungal cell membranes. mdpi.com However, this trend is not limitless; further increasing the alkyl chain length to pentyl or isopentyl resulted in a loss of activity against certain Candida species. mdpi.com

Table 2: Influence of the Ester Alkyl Group on Pharmacological Activity

| Alkyl Group | Compound Series | Observed Biological Activity | Reference |

|---|---|---|---|

| Medium-sized, linear (e.g., C4-C7) | Cinnamate Esters | Highest antileishmanial activity (L. donovani) | bohrium.com |

| Unsaturated | Cinnamate Esters | Decreased antileishmanial activity (L. donovani) | bohrium.com |

| n-Pentyl, n-Hexyl, n-Heptyl | p-Coumarate & Ferulate Esters | Potent antitrypanosomal activity (T. cruzi) | scielo.brscielo.br |

| Butyl | Cinnamates | Most potent antifungal activity in a series | mdpi.com |

| Methyl, Ethyl | Cinnamates | Bioactive, but less potent than butyl ester (antifungal) | nih.govmdpi.com |

| Pentyl, Isopentyl | Cinnamates | Loss of activity against Candida species | mdpi.com |

Influence of Stereochemistry (Cis/Trans Isomerism) on Chemical Reactivity and Biological Function

Cinnamic acid and its derivatives, including 4-methoxyphenyl cinnamate, possess a carbon-carbon double bond in the propenoic acid side chain, which allows for the existence of cis (Z) and trans (E) geometric isomers. This stereochemistry is a critical factor that can significantly influence both chemical reactivity and biological function.

The trans isomer is generally more stable and more commonly found in nature. nih.gov The rigid and planar structure of the trans configuration can facilitate specific interactions with enzyme active sites or receptors. The photodimerization of cinnamic acids, a classic solid-state reaction, is highly dependent on the crystal packing and, by extension, the stereochemistry of the reacting molecules. nsf.gov This reaction involves a [2+2] cycloaddition of the double bonds of two neighboring molecules to form a cyclobutane (B1203170) ring. nsf.gov

From a biological standpoint, the difference between isomers can be stark. For example, a study on ethyl cinnamate derivatives as acaricides showed that the (E)-cinnamates were more effective than their (Z)-isomers. jst.go.jp In the development of new matrices for mass spectrometry, synthesized Z-cinnamic acids showed different properties and performance compared to their commercially available E-isomer counterparts. nih.gov Furthermore, in the study of ecdysteroid derivatives for trypanocidal activity, the E configuration of an oxime ether moiety was significantly more active than the Z configuration. acs.org These findings underscore the importance of stereoselectivity in drug design, where one isomer may fit into a biological target's binding site perfectly while the other does not.

Table 3: Impact of Stereochemistry on Activity

| Compound Class | Isomer | Observed Effect | Reference |

|---|---|---|---|

| Ethyl Cinnamate Derivatives | (E)-isomer | More effective acaricidal activity | jst.go.jp |

| Ethyl Cinnamate Derivatives | (Z)-isomer | Less effective acaricidal activity | jst.go.jp |

| Cinnamic Acids | (Z)-isomer | Different performance as a MALDI matrix compared to (E)-isomer | nih.gov |

| Ecdysteroid Oxime Ethers | (E)-isomer | Significantly higher trypanocidal activity | acs.org |

| Ecdysteroid Oxime Ethers | (Z)-isomer | Lower trypanocidal activity | acs.org |

Correlation between Molecular Hydrophobicity and Biological Activity

Molecular hydrophobicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a compound. For cinnamates, including 4-methoxyphenyl cinnamate, hydrophobicity plays a significant role in their biological activity, primarily by influencing their ability to cross biological membranes and interact with molecular targets.

A clear correlation has been observed in several studies. For instance, in a series of cinnamate esters designed as antiprotozoal agents, changes in the alkyl chain of the ester moiety directly impacted hydrophobicity and, consequently, activity. bohrium.com Similarly, the antitrypanosomal efficacy of n-alkyl cinnamates, p-coumarates, and ferulates was shown to be related to the increased lipophilicity of the n-alkyl group; compounds with longer chains (and thus higher hydrophobicity) exhibited better activity. scielo.br

In the context of selective COX-2 inhibition by phenolic cinnamic acid derivatives, a correlation with the theoretical log P demonstrated that lipophilicity is particularly important for this activity. nih.gov The presence of bulky, hydrophobic di-tert-butyl groups on the phenyl ring was found to strongly contribute to selective COX-2 inhibition. nih.gov However, the relationship is not always linear or simple. While increasing lipophilicity by converting cinnamic acid to its esters can enhance antifungal activity, at a certain point, further increases can lead to decreased efficacy, suggesting an optimal range of hydrophobicity for a given biological target. mdpi.commdpi.com In some cases, such as the cytotoxicity of certain cinnamates against RAW264.7 cells, hydrophobicity (log P) was found not to be the determining factor. iiarjournals.org This indicates a complex interplay between hydrophobicity and other electronic and steric factors. iiarjournals.org

Quantitative Analysis of Specific Structural Features and Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful analytical tool to correlate the molecular structure of compounds with their biological activity in a quantitative manner. By using molecular descriptors, these models can predict the activity of new, unsynthesized compounds and offer insights into the key structural features driving efficacy.

Several QSAR studies have been performed on cinnamate derivatives to understand their various biological activities. For antifungal cinnamates, QSAR models have been developed to predict growth inhibition against fungi like Pythium sp and Corticium rolfsii, using a wide range of constitutional, topological, and electronic descriptors. researchgate.net These models successfully predicted the activity of new compounds, highlighting specific derivatives expected to be highly active. researchgate.net